Sotrastaurin

Übersicht

Beschreibung

Sotrastaurin is a novel small molecule that functions as a selective inhibitor of protein kinase CThis compound blocks early T-cell activation through a calcineurin-independent mechanism, making it a promising candidate for preventing acute rejection in transplant patients .

Vorbereitungsmethoden

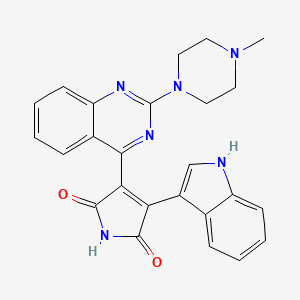

Synthetic Routes and Reaction Conditions: Sotrastaurin is synthesized through a multi-step process involving the formation of a maleimide core structure, which is then substituted at specific positions to achieve the desired chemical properties. The key steps include:

- Formation of the maleimide core.

- Substitution at position 3 with an indol-3-yl group.

- Substitution at position 4 with a quinazolin-4-yl group, which is further substituted at position 2 by a 4-methylpiperazin-1-yl group .

Industrial Production Methods: Industrial production of this compound involves optimizing the reaction conditions to ensure high yield and purity. This typically includes:

- Use of high-purity reagents.

- Control of reaction temperature and time.

- Purification steps such as recrystallization and chromatography to isolate the final product .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Sotrastaurin unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, was zur Bildung von oxidierten Derivaten führt.

Reduktion: Reduktionsreaktionen können die Chinazolin- und Indolgruppen modifizieren und die Aktivität der Verbindung verändern.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.

Substitution: Verschiedene Nukleophile und Elektrophile können verwendet werden, um neue Substituenten einzuführen.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen entstehen, sind verschiedene Analoga von this compound mit modifizierten biologischen Aktivitäten. Diese Analoga werden häufig auf ihre möglichen therapeutischen Anwendungen untersucht .

Wissenschaftliche Forschungsanwendungen

Sotrastaurin (AEB071) is a protein kinase C (PKC) inhibitor with immunosuppressant properties, currently under investigation in clinical trials for various applications, including solid organ transplantation and psoriasis . It functions by inhibiting multiple classical and novel members of the PKC family, leading to decreased T-lymphocyte activation .

Scientific Research Applications

This compound's primary application lies in immunosuppression, particularly in the context of organ transplantation .

Immunosuppression in Organ Transplantation

this compound is being explored as a novel immunosuppressant to prevent rejection in solid organ transplantation . Clinical trials are underway to determine the optimal immunosuppressive regimen using this compound, aiming to capitalize on its distinct mechanism of action . Current immunosuppressive regimens often involve a combination of agents to minimize drug toxicity, and this compound is being studied in combination with established agents like mycophenolic acid and tacrolimus . The use of this compound is also explored in calcineurin inhibitor-free regimens .

Impact on Viral Replication

Studies have assessed the direct effects of this compound on hepatitis B virus (HBV) and hepatitis C virus (HCV), which are major blood-borne pathogens prevalent in solid organ transplant recipients . this compound does not have a pro-viral effect on either HBV or HCV . High concentrations of this compound, exceeding those used clinically, can reduce HCV and HBV replication, likely due to cytotoxic or anti-proliferative effects rather than direct anti-viral activity .

Other potential applications

this compound may also be a therapeutic option for psoriasis . The preferred uptake of this compound into lymphoid tissues is an important feature, which is likely to contribute to its in vivo efficacy . this compound caused a strong overall inhibition of cytokine production . this compound has been investigated in the treatment of CD79 mutant diffuse large B-cell lymphomas .

Clinical Trials and Efficacy

Wirkmechanismus

Sotrastaurin exerts its effects by selectively inhibiting protein kinase C, a family of enzymes involved in various cellular processes such as cell proliferation, differentiation, and apoptosis. By blocking protein kinase C, this compound prevents the activation of T-cells, thereby suppressing the immune response. This mechanism is particularly useful in preventing acute rejection in organ transplant patients .

Vergleich Mit ähnlichen Verbindungen

Tacrolimus: Another immunosuppressive agent used in organ transplantation. Unlike Sotrastaurin, Tacrolimus inhibits calcineurin, leading to suppression of T-cell activation.

Cyclosporine: Similar to Tacrolimus, Cyclosporine inhibits calcineurin but has a different chemical structure and pharmacokinetic profile.

Everolimus: An mTOR inhibitor used in combination with other immunosuppressants. .

Uniqueness of this compound: this compound’s uniqueness lies in its selective inhibition of protein kinase C, which allows for a calcineurin-independent mechanism of immunosuppression. This makes it a valuable alternative for patients who may not respond well to calcineurin inhibitors or who experience adverse effects from these drugs .

Biologische Aktivität

Sotrastaurin, also known as AEB071, is a selective inhibitor of protein kinase C (PKC) that has garnered attention for its potential therapeutic applications in oncology and transplantation. This article explores the biological activity of this compound, focusing on its mechanisms of action, clinical studies, and implications for treatment in various conditions.

This compound functions primarily by inhibiting PKC, a family of enzymes involved in various cellular processes including proliferation, differentiation, and apoptosis. By targeting PKC, this compound disrupts signaling pathways that are often dysregulated in cancer cells. Specifically, it has been shown to induce apoptosis and cell cycle arrest in diffuse large B-cell lymphoma (DLBCL) by down-regulating the expression of MCT-1 (multiple copies in T-cell lymphoma-1), an oncogene associated with poor prognosis in these malignancies .

Antitumor Activity

A significant body of research has demonstrated the antitumor effects of this compound:

- In Vitro Studies : this compound has been shown to inhibit cell proliferation and induce apoptosis in DLBCL cell lines (SUDHL-4 and OCI-LY8). The treatment resulted in increased levels of cleaved caspases, indicating activation of apoptotic pathways .

- In Vivo Studies : In xenograft models, this compound treatment led to reduced tumor growth and decreased levels of PKC and MCT-1 proteins, suggesting its efficacy as a therapeutic agent against certain lymphomas .

Clinical Trials

Several clinical trials have evaluated the safety and efficacy of this compound:

- Phase Ib Trial with Binimetinib : This study assessed the combination of this compound with the MEK inhibitor binimetinib in patients with metastatic uveal melanoma. The maximum tolerated doses were identified as 300 mg of this compound with 30 mg of binimetinib or 200 mg of this compound with 45 mg of binimetinib. Adverse events included diarrhea (94.7%) and nausea (78.9%), but stable disease was observed in 60.5% of patients .

- Phase Ib Study with Alpelisib : Another trial explored the combination of this compound with the PI3Kα inhibitor alpelisib. The maximum tolerated dose was determined to be 200 mg BID for this compound and 350 mg QD for alpelisib. However, no objective responses were noted, highlighting the need for further exploration into effective combinations .

Immunosuppressive Properties

In the context of transplantation, this compound has been evaluated for its immunosuppressive effects:

- A study involving renal transplant recipients demonstrated that while this compound had a higher rate of biopsy-proven acute rejection compared to tacrolimus (25.7% vs. 4.5%), it also showed better renal function as indicated by estimated glomerular filtration rates . This suggests a potential role for this compound in minimizing calcineurin inhibitor-related nephrotoxicity.

Summary Table of Clinical Findings

| Study Type | Combination | Maximum Tolerated Dose | Common Adverse Events | Stable Disease Rate |

|---|---|---|---|---|

| Phase Ib Trial | This compound + Binimetinib | This compound 300 mg + Binimetinib 30 mg | Diarrhea (94.7%), Nausea (78.9%) | 60.5% |

| Phase Ib Trial | This compound + Alpelisib | This compound 200 mg BID + Alpelisib 350 mg QD | Grade 3 Adverse Events (29%) | Not reported |

| Renal Transplant Study | This compound vs Tacrolimus | Not applicable | Gastrointestinal disorders (88.9%) | Not applicable |

Eigenschaften

IUPAC Name |

3-(1H-indol-3-yl)-4-[2-(4-methylpiperazin-1-yl)quinazolin-4-yl]pyrrole-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22N6O2/c1-30-10-12-31(13-11-30)25-27-19-9-5-3-7-16(19)22(28-25)21-20(23(32)29-24(21)33)17-14-26-18-8-4-2-6-15(17)18/h2-9,14,26H,10-13H2,1H3,(H,29,32,33) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAVGBZOFDPFGPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=NC3=CC=CC=C3C(=N2)C4=C(C(=O)NC4=O)C5=CNC6=CC=CC=C65 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22N6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70915192 | |

| Record name | 5-Hydroxy-4-(1H-indol-3-yl)-3-[2-(4-methylpiperazin-1-yl)quinazolin-4-yl]-2H-pyrrol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70915192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

438.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

425637-18-9, 949935-06-2 | |

| Record name | Sotrastaurin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=425637-18-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sotrastaurin [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0425637189 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sotrastaurin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12369 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 5-Hydroxy-4-(1H-indol-3-yl)-3-[2-(4-methylpiperazin-1-yl)quinazolin-4-yl]-2H-pyrrol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70915192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SOTRASTAURIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7I279E1NZ8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.